molecular formula C11H11N3O2 B079178 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-93-4

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B079178
CAS RN: 14678-93-4
M. Wt: 217.22 g/mol
InChI Key: APMQYFHSZSHAOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, involves cyclocondensation reactions of appropriate precursors such as hydrazines and β-diketones or β-ketoesters. For example, the synthesis of related pyrazole carboxylic acids has been achieved through reactions involving indole carboxylic acids and subsequent modifications (G. Ganga Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by spectroscopic techniques such as FT-IR, FT-NMR, and X-ray diffraction. For instance, studies on similar pyrazole compounds have shown the importance of hydrogen bonding in stabilizing their crystal structures, as well as detailed insights into their molecular orbitals through theoretical calculations (Ö. Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, amide formation, and Schiff base formation, enabling the synthesis of a wide range of compounds with potential biological activities. These reactions are facilitated by the reactive sites on the pyrazole ring, such as the amino and carboxylic acid groups (R. Kasımoğulları et al., 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and crystal structure, are crucial for their application in drug design and material science. Studies involving similar compounds have provided valuable data on these properties through experimental and theoretical approaches (S. Viveka et al., 2016).

Scientific Research Applications

Xanthine Oxidoreductase Inhibition

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid derivatives have been explored for their inhibitory effects on xanthine oxidoreductase (XOR), an enzyme involved in oxidative stress and disease processes. For instance, Y-700, a compound closely related to this class, was found to be a potent inhibitor of XOR, suggesting the potential for treating hyperuricemia and diseases involving XOR (Fukunari et al., 2004). Moreover, Y-700 demonstrated promising results in suppressing the development of colonic aberrant crypt foci in mice, indicating a potential role in preventing colon tumorigenesis (Hashimoto et al., 2005).

Antipyretic and Anti-inflammatory Effects

Pyrazole derivatives have shown notable antipyretic and anti-inflammatory effects. Compounds like 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (MPCA) and its phenyl counterpart (PPCA) demonstrated a reduction in body temperature and reversal of lipopolysaccharide-induced fever in mice, suggesting their potential as antipyretic agents (Souza et al., 2002).

Antidepressant and Anticonvulsant Activities

Research on novel pyrazole derivatives has unveiled their antidepressant and anticonvulsant activities. Compounds synthesized from substituted carboxylic acid hydrazides showed marked antidepressant activity, comparable to that of imipramine, and exhibited significant anticonvulsant effects, demonstrating potential as treatments for depression and seizures (Abdel‐Aziz et al., 2009).

Antihyperglycemic Agents

Pyrazole derivatives have also been studied for their potential as antihyperglycemic agents. A family of acidic azoles, including pyrazol-3-one, showed significant plasma glucose-lowering activity in genetically obese, diabetic db/db mice, indicating their potential as a new class of antidiabetic agents (Kees et al., 1995).

Immunomodulatory Properties

5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, another pyrazole derivative, demonstrated considerable immunomodulatory properties, influencing lymphocyte subsets and enhancing the humoral immune response in mice, suggesting potential applications in treating autoimmune diseases or boosting vaccine efficacy (Drynda et al., 2015).

properties

IUPAC Name

5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMQYFHSZSHAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404251
Record name 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

14678-93-4
Record name 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
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